2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine
Description
2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine is a compound that features a thiophene ring and a triazole ring
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C9H12N4S/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6/h3-5H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
LHYSLKYZJJLCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=NN1)C2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An analogue of methamphetamine with a thiophene ring instead of a phenyl ring.
Thiopropamine: A stimulant drug similar to amphetamine but with a thiophene ring.
Uniqueness
2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine is unique due to the presence of both a thiophene and a triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
The compound 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)propan-2-amine is a derivative of the triazole class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes existing research findings on its biological activity, including antimicrobial efficacy, anticancer properties, and potential mechanisms of action.
Chemical Structure and Properties
This compound features a thiophene ring linked to a triazole moiety, which is known for its role in enhancing biological activity. The molecular formula for this compound is , with a molecular weight of approximately 210.27 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds related to 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)propan-2-amine have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | < 25 μM |
| 5b | Staphylococcus aureus | < 25 μM |
| 5e | Gram-negative bacteria | < 25 μM |
These compounds were particularly effective against Gram-positive bacteria while showing limited antifungal activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. A significant finding was that certain triazole derivatives exhibited potent anti-proliferative effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 6d | HepG2 | < 25 |
| 6e | MCF-7 | < 25 |
These results indicate that the compound may inhibit cell growth effectively without inducing apoptosis, which is a common mechanism in many anticancer agents .
The mechanisms underlying the biological activities of 2-(5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl)propan-2-amine include:
- DNA Gyrase Inhibition : Molecular docking studies suggest that certain derivatives bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
- Cyclin-dependent Kinase Inhibition : Compounds have also shown high affinity for cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation in cancer cells .
Case Studies and Research Findings
Several case studies have illustrated the biological efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the in vitro antimicrobial activity of various triazole derivatives against standard pathogenic strains. The results indicated that compounds with thiophene substitutions had significantly enhanced antibacterial activity compared to their non-thiophene counterparts .
- Antitumor Activity Assessment : In vivo studies using xenograft models demonstrated that specific derivatives reduced tumor volume significantly without causing adverse side effects like weight loss, which is often associated with traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
